REACTION_SMILES
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[Br:1][c:2]1[c:3]([OH:8])[cH:4][cH:5][cH:6][cH:7]1.[C:9](=[O:10])([O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[N:16]1[CH2:17][CH:18]([OH:22])[CH2:19][CH2:20][CH2:21]1.[CH2:56]1[O:57][CH2:58][CH2:59][CH2:60]1.[O:42]=[C:43]([O:44][CH:45]([CH3:46])[CH3:47])[N:48]=[N:49][C:50]([O:51][CH:52]([CH3:53])[CH3:54])=[O:55].[OH2:61].[c:23]1([P:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[Br:1][c:2]1[c:3]([O:8][CH:18]2[CH2:17][N:16]([C:9](=[O:10])[O:11][C:12]([CH3:13])([CH3:14])[CH3:15])[CH2:21][CH2:20][CH2:19]2)[cH:4][cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)N1CCCC(O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)OC(=O)N=NC(=O)OC(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(P(c2ccccc2)c2ccccc2)cc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)N1CCCC(Oc2ccccc2Br)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |